molecular formula C17H23N3O2 B1199002 Pyrilamine N-oxide CAS No. 98982-99-1

Pyrilamine N-oxide

Cat. No.: B1199002
CAS No.: 98982-99-1
M. Wt: 301.4 g/mol
InChI Key: IQDUZGGMNVZTAI-UHFFFAOYSA-N
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Description

Pyrilamine N-oxide is a derivative of pyrilamine, a first-generation antihistamine. Pyrilamine is known for its ability to target the histamine H1 receptor, making it effective in treating allergic reactions and pruritic skin disorders . This compound retains the core structure of pyrilamine but includes an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide group.

Scientific Research Applications

Mechanism of Action

Pyrilamine, from which Pyrilamine N-oxide is derived, targets the H1 receptor as an inverse agonist . It rapidly permeates the brain, often causing drowsiness .

Safety and Hazards

Pyrilamine maleate, from which Pyrilamine N-oxide is derived, is recommended for use as laboratory chemicals . It is advised against food, drug, pesticide, or biocidal product use . It is highly flammable and vapor .

Future Directions

Amine N-oxides, including Pyrilamine N-oxide, have high dipole moments and water solubility, making them interesting molecules for future research . Their increased reactivity as nucleophiles and electrophiles, compared to the corresponding amines, could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrilamine N-oxide can be synthesized through the oxidation of pyrilamine. Common oxidizing agents used for this transformation include peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of catalysts like titanium silicalite (TS-1) . The reaction typically occurs in solvents like dichloromethane or methanol under mild conditions to ensure high yields and selectivity.

Industrial Production Methods: In industrial settings, the oxidation process can be scaled up using continuous flow microreactor technology. This method offers precise temperature control, efficient mixing, and enhanced safety, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyrilamine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of the N-oxide group can regenerate the parent pyrilamine compound.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it acts as a leaving group.

Common Reagents and Conditions:

Major Products:

    Oxidation: More oxidized derivatives of pyrilamine.

    Reduction: Regeneration of pyrilamine.

    Substitution: Substituted pyrilamine derivatives with various functional groups.

Comparison with Similar Compounds

Uniqueness: Pyrilamine N-oxide is unique due to its dual role as an antihistamine and an oxidizing agent. Its ability to modulate histamine receptors while participating in oxidation reactions makes it a valuable compound in both medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-20(2,21)13-12-19(17-6-4-5-11-18-17)14-15-7-9-16(22-3)10-8-15/h4-11H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDUZGGMNVZTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891604
Record name 2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98982-99-1
Record name Pyrilamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098982991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(4-Methoxyphenyl)methyl](pyridin-2-yl)amino}-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Pyrilamine N-oxide compare to Pyrilamine in terms of accumulation in lung tissue?

A1: Research using a single-pass perfusion model in mice demonstrated that Pyrilamine accumulates in lung tissue at significantly higher levels compared to this compound. Specifically, Pyrilamine showed an approximately 10-fold greater accumulation than its N-oxide counterpart. [] This difference was most pronounced in lung tissue compared to other tissues tested, suggesting a tissue-specific affinity of Pyrilamine. [] This finding suggests that the N-oxidation of Pyrilamine may impact its distribution and potentially its pharmacological effects.

Q2: What analytical techniques are useful for identifying and characterizing this compound and its related metabolites?

A2: Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS) have proven valuable for analyzing this compound. TSP/MS analysis provides the characteristic [M + H]+ ion for the metabolite. [] Furthermore, TSP/MS/MS analysis of this ion yields specific fragment ions that help confirm the identity of the metabolite. [] This technique can also be applied to study other metabolites of Pyrilamine, including ring-hydroxylated N-desmethylpyrilamine, N-desmethylpyrilamine, and O-dealkylated pyrilamine. [] This highlights the versatility of mass spectrometry techniques in investigating the metabolism and metabolic fate of Pyrilamine.

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